Carbazol-9-yl-(2,4-dichlorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbazol-9-yl-(2,4-dichlorophenyl)methanone is an organic compound that has garnered significant interest in the field of optoelectronics. This compound is known for its unique photophysical properties, making it a valuable material for applications in organic light-emitting diodes (OLEDs) and other advanced technologies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Carbazol-9-yl-(2,4-dichlorophenyl)methanone typically involves the reaction of carbazole with 2,4-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction is usually conducted under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Carbazol-9-yl-(2,4-dichlorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydro derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products: The major products formed from these reactions include various substituted carbazole derivatives, which have applications in different fields .
Scientific Research Applications
Carbazol-9-yl-(2,4-dichlorophenyl)methanone has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s photophysical properties make it useful in biological imaging and sensing applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of Carbazol-9-yl-(2,4-dichlorophenyl)methanone is primarily based on its ability to undergo intersystem crossing and populate triplet states. This property is crucial for its application in OLEDs, where it contributes to the efficiency of light emission. The compound’s molecular structure allows for efficient charge transfer and exciton transport, which are essential for its performance in optoelectronic devices .
Comparison with Similar Compounds
- (9H-carbazol-9-yl)(3,4-dichlorophenyl)methanone
- (9H-carbazol-9-yl)(3,5-dichlorophenyl)methanone
- 1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene
Uniqueness: Carbazol-9-yl-(2,4-dichlorophenyl)methanone stands out due to its specific dichloro substitution pattern, which enhances its photophysical properties. This makes it more efficient in applications requiring high quantum efficiencies and long emission lifetimes compared to its analogs .
Properties
Molecular Formula |
C19H11Cl2NO |
---|---|
Molecular Weight |
340.2 g/mol |
IUPAC Name |
carbazol-9-yl-(2,4-dichlorophenyl)methanone |
InChI |
InChI=1S/C19H11Cl2NO/c20-12-9-10-15(16(21)11-12)19(23)22-17-7-3-1-5-13(17)14-6-2-4-8-18(14)22/h1-11H |
InChI Key |
LMEOLVKMUVOHEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C(=O)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.